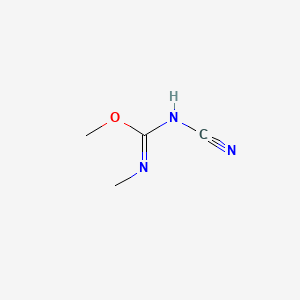
1-Cyano-2,3-dimethylisourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2,3-dimethylisourea, also known as carbamimidic acid, N-cyano-N’-methyl-, methyl ester, is a chemical compound with the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Preparation Methods
The synthesis of 1-Cyano-2,3-dimethylisourea can be achieved through various methods. One common approach involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . These methods are versatile and economical, making them suitable for industrial production.
Chemical Reactions Analysis
1-Cyano-2,3-dimethylisourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the formation of various substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions with bidentate reagents.
Common reagents used in these reactions include potassium hydroxide, carbon disulfide, and 1,2-dibromoethane . Major products formed from these reactions include cyanoacetamide derivatives and heterocyclic compounds .
Scientific Research Applications
1-Cyano-2,3-dimethylisourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and technical products.
Mechanism of Action
The mechanism of action of 1-Cyano-2,3-dimethylisourea involves its reactivity with nucleophiles and electrophiles. The compound’s cyano group (CN) and methyl ester group (COOCH₃) play crucial roles in its chemical behavior. The cyano group acts as an electrophile, while the methyl ester group can participate in nucleophilic substitution reactions . These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-Cyano-2,3-dimethylisourea can be compared with other similar compounds, such as:
N-Cyanoacetamides: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Cyanamides: These compounds also contain a cyano group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for a wide range of chemical reactions and applications in different fields.
Properties
CAS No. |
94134-02-8 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
methyl N-cyano-N'-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) |
InChI Key |
CMIPWACBRYWGPN-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


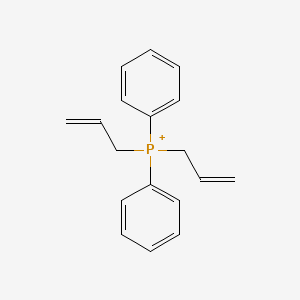
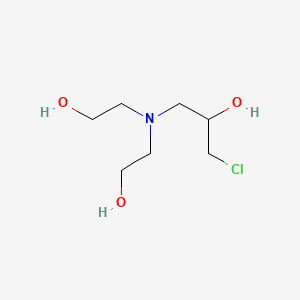
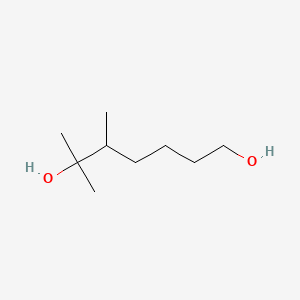
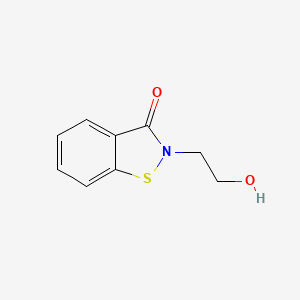
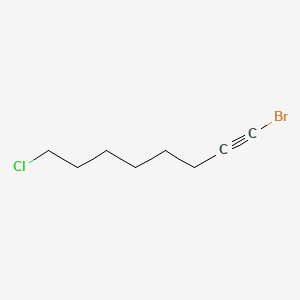
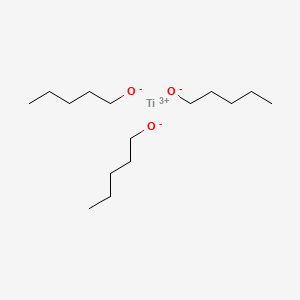

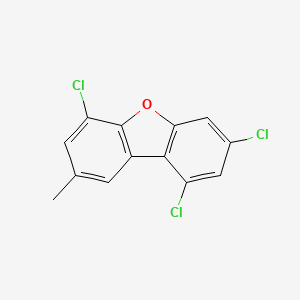


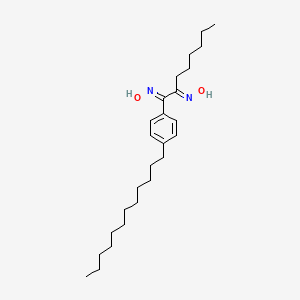
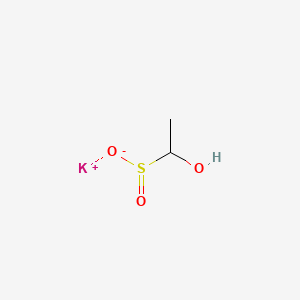
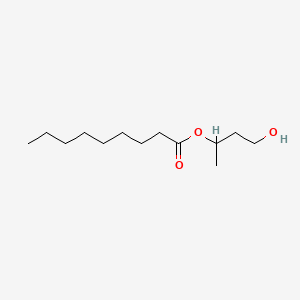
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
